7-Chloroquinoxalin-2-amine

Descripción general

Descripción

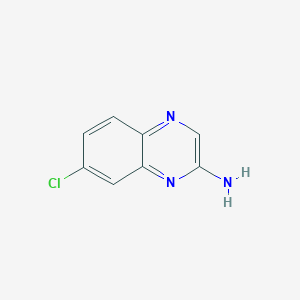

7-Chloroquinoxalin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and are used in various pharmaceutical and industrial applications. The compound’s structure consists of a quinoxaline ring with a chlorine atom at the 7th position and an amino group at the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoxalin-2-amine typically involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields pyrrolo[2,3-b]quinoxalines in high reaction yields (65-92%) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and transition metal-catalyzed reactions are common approaches in the synthesis of quinoxaline derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloroquinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Various amine derivatives.

Substitution: Substituted quinoxaline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

7-Chloroquinoxalin-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .

Mecanismo De Acción

The mechanism of action of 7-Chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit enzymes such as DNA-topoisomerase-II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparación Con Compuestos Similares

- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline

- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline

- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline

- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline

Comparison: 7-Chloroquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it exhibits a unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for various scientific research applications.

Actividad Biológica

7-Chloroquinoxalin-2-amine is a compound belonging to the quinoxaline family, characterized by its unique structure that includes a chlorine atom at the 7-position and an amino group at the 2-position. This structural configuration significantly influences its biological activity, making it a subject of interest in pharmacological research. The compound has been studied for its potential therapeutic applications, particularly in oncology and neurology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular processes:

- Receptor Interaction : It has been identified as a ligand for serotonin receptors, specifically the 5-HT3A receptor, which plays a crucial role in neurotransmission and is implicated in several neurological disorders . The binding affinity of this compound to these receptors suggests its potential as a therapeutic agent for conditions such as anxiety and depression.

- Inhibition of Enzymes : Research indicates that derivatives of quinoxaline, including this compound, exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . This dual action highlights its potential as both an anti-inflammatory and anticancer agent.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound and its derivatives against various cancer cell lines. The following table summarizes key findings from these studies:

| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 23.39 | ≥88.68 |

| HCT-116 (Colon) | 27.26 | ≥88.68 | |

| HeLa (Cervical) | 50.03 | Moderate | |

| Other derivatives | Various | <50 | High |

These results demonstrate that this compound exhibits significant growth inhibition across multiple cancer cell lines, with particularly strong effects noted in breast and colon cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been assessed through its ability to inhibit COX-2 activity. In vitro studies have shown that modifications to the quinoxaline structure can enhance COX-2 inhibitory activity, suggesting that this compound could serve as a template for developing new anti-inflammatory drugs .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of quinoxaline derivatives has revealed that the presence of electron-withdrawing groups, such as chlorine, enhances biological activity. The following points summarize key findings:

- Chlorine Substitution : The introduction of a chlorine atom at the 7-position increases the compound's affinity for serotonin receptors compared to non-halogenated analogs .

- Amino Group Influence : The amino group at the 2-position is critical for maintaining biological activity, influencing both receptor binding and enzyme inhibition.

- Comparative Analysis : Compared to other derivatives like brominated or fluorinated quinoxalines, this compound shows distinct biological profiles, which can be exploited in drug design.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuropharmacological Studies : In animal models, administration of compounds similar to this compound demonstrated anxiolytic effects through modulation of serotonin pathways, indicating its potential use in treating anxiety disorders .

- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancers have shown promising results when using quinoxaline derivatives, including this compound, as part of combination therapy regimens aimed at enhancing efficacy while minimizing side effects .

Propiedades

IUPAC Name |

7-chloroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUJKPWSJHLFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.